molecular formula C24H23FN6O2 B2609066 7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 885896-54-8

7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2609066
CAS No.: 885896-54-8
M. Wt: 446.486
InChI Key: JMZXYZSTEKMPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and structural features. It includes a purine-2,6-dione core, which is a type of nitrogen-containing heterocycle. Attached to this core are various substituents, including a 4-fluorobenzyl group, a 2-(1H-indol-3-yl)ethylamino group, and two methyl groups .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves multiple steps and various types of chemical reactions. The synthesis of similar indole derivatives often involves multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The purine-2,6-dione core is a bicyclic structure with a six-membered ring fused to a five-membered ring, both of which contain nitrogen atoms . The indole group is another bicyclic structure, consisting of a benzene ring fused to a five-membered ring containing a nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino purinediones, closely related to the specified compound, have been designed to improve water solubility and evaluated for their potential as multitarget drugs for neurodegenerative diseases. These compounds showed promising results as dual-target-directed adenosine receptor antagonists and monoamine oxidase inhibitors, indicating their potential in symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized in search of novel antiallergic compounds. Among these, a specific compound showed significant potency in an ovalbumin-induced histamine release assay, suggesting the therapeutic potential of such derivatives in treating allergic conditions (Menciu et al., 1999).

Chemosensors

A rhodamine-based compound demonstrated the capability as a dual chemosensor for Zn2+ and Al3+ ions, with distinctly separated excitation and emission wavelengths. This highlights the potential application of similar compounds in the detection and monitoring of metal ions, which is crucial in various environmental and biological contexts (Roy et al., 2019).

Future Directions

Indole derivatives are a topic of ongoing research due to their prevalence in natural products and their wide range of biological activities. Future research may focus on developing new synthetic methods for these compounds, exploring their biological activity, and investigating their potential applications in medicine .

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O2/c1-29-21-20(22(32)30(2)24(29)33)31(14-15-7-9-17(25)10-8-15)23(28-21)26-12-11-16-13-27-19-6-4-3-5-18(16)19/h3-10,13,27H,11-12,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZXYZSTEKMPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885896-54-8
Record name 7-[(4-fluorophenyl)methyl]-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.